molecular formula C19H27N5O4S B2398099 Ethyl 2-(2-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate CAS No. 1251633-17-6

Ethyl 2-(2-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate

Cat. No. B2398099
CAS RN: 1251633-17-6
M. Wt: 421.52
InChI Key: JJNNFWCYWIJVLE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C19H27N5O4S and its molecular weight is 421.52. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Spectral Analysis

A study detailed the synthesis of N-substituted derivatives of compounds bearing the 1,3,4-oxadiazole moiety, highlighting the steps involved in obtaining these compounds and their moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This research underscores the compound's role in developing new antibacterial agents (H. Khalid et al., 2016).

Reactivity and Compound Formation

Another research explored the reactivity of Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate towards various electrophilic reagents, demonstrating the synthesis of novel compounds through this process. This work highlights the compound's utility in creating diverse chemical structures, which could be pivotal in various scientific applications (M. H. Elnagdi et al., 1988).

Antibacterial Potentials

Research on synthesizing acetamide derivatives incorporating azinane and 1,3,4-oxadiazole heterocyclic cores revealed their moderate inhibitory effects against both Gram-negative and Gram-positive bacterial strains. This indicates the compound's significant potential in antimicrobial research (Kashif Iqbal et al., 2017).

Anti-Diabetic and Antimicrobial Activities

A study on the synthesis of novel bi-heterocycles derived from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate assessed for anti-diabetic potential via enzyme inhibition showed significant inhibitory effects. This research demonstrates the compound's application in developing new anti-diabetic agents (Muhammad Athar Abbasi et al., 2020).

Antitumor Activity

The synthesis of derivatives with potential antitumor activities also showcases the application of compounds with the ethyl 2-(2-pyridylacetate) structure. These compounds have been evaluated for their inhibitory effects on different cell lines, demonstrating promising antitumor properties (M. Albratty et al., 2017).

properties

IUPAC Name

ethyl 2-[2-[[2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4S/c1-4-27-16(26)9-14-11-29-19(20-14)21-15(25)10-24-7-5-13(6-8-24)18-23-22-17(28-18)12(2)3/h11-13H,4-10H2,1-3H3,(H,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNNFWCYWIJVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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